molecular formula C9H15N3O B1400481 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide CAS No. 1196104-00-3

5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide

Cat. No.: B1400481
CAS No.: 1196104-00-3
M. Wt: 181.23 g/mol
InChI Key: BAJCVNVECGERDL-UHFFFAOYSA-N
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Description

5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a carboxylic acid amide functional group

Biochemical Analysis

Biochemical Properties

5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives are known to exhibit tautomerism, which can influence their reactivity and biological activities . This compound may interact with enzymes involved in metabolic pathways, affecting their activity and function.

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Pyrazole derivatives have been shown to impact various cellular processes, including cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that pyrazole derivatives can exhibit varying degrees of stability and degradation, which can influence their biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The specific metabolic pathways and interactions of this compound are still being explored .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. It may interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tert-butyl hydrazine with 2-methyl-3-oxobutanoic acid, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the amide group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols or amines.

Scientific Research Applications

5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the development of agrochemicals and materials science.

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-butyl-2H-pyrazole-3-carboxylic acid (2-methoxy-benzylidene)-hydrazide
  • 5-tert-butyl-2H-pyrazole-3-carboxylic acid (4-methyl-benzylidene)-hydrazide

Uniqueness

5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid amide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-tert-butyl-2-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-9(2,3)7-5-6(8(10)13)12(4)11-7/h5H,1-4H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJCVNVECGERDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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